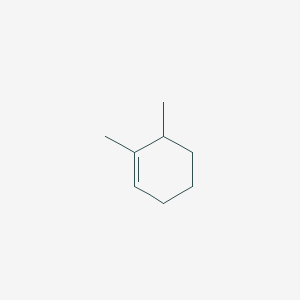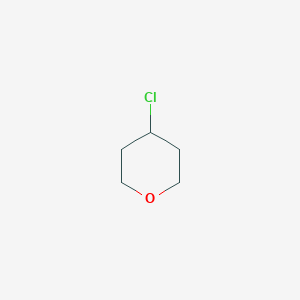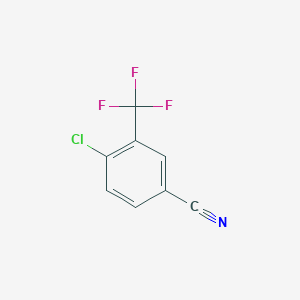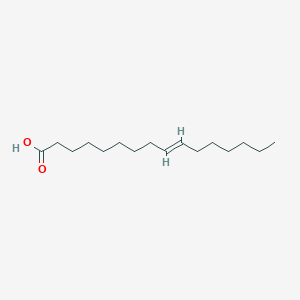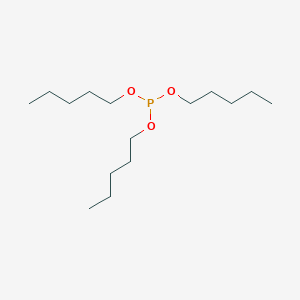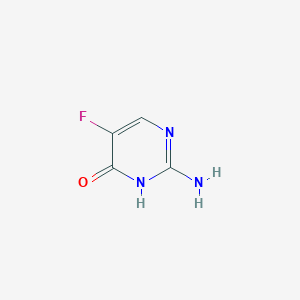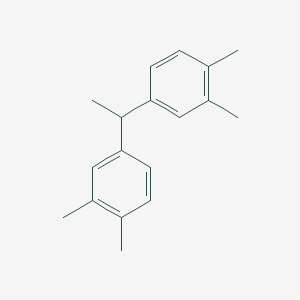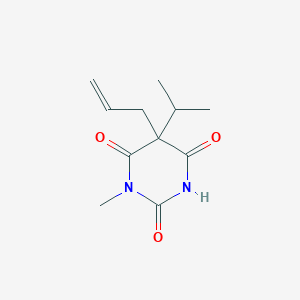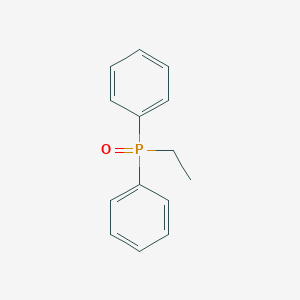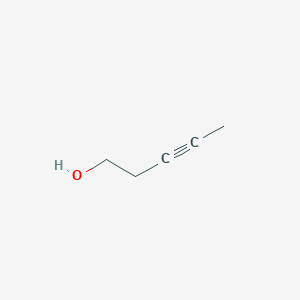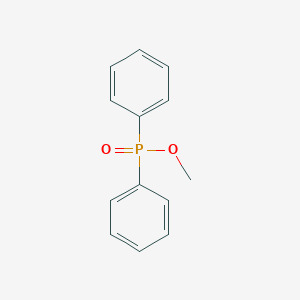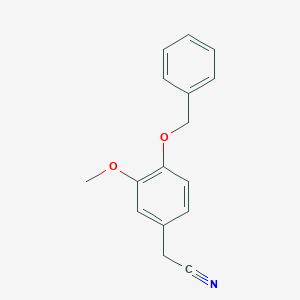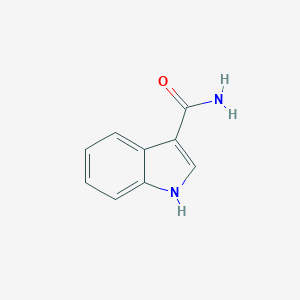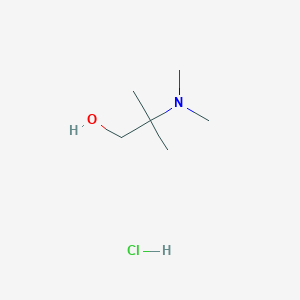
1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride, also known as DMAMCL, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid that is soluble in water and organic solvents. The molecular formula of DMAMCL is C6H16ClN, and its molecular weight is 137.65 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride is not fully understood, but it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemische Und Physiologische Effekte
1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of cyclooxygenase-2 (COX-2) activity, and the reduction of oxidative stress. 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride has also been shown to have a neuroprotective effect by reducing neuronal damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride is its versatility and ease of synthesis, which makes it a valuable tool for various laboratory experiments. However, one of the limitations of 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride. One of the areas of interest is the development of new pharmaceuticals based on 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride, which could have potential applications in the treatment of various neurological disorders. Another area of interest is the exploration of the use of 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride in material science, including the synthesis of new polymers and composites. Additionally, further research is needed to fully understand the mechanism of action of 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride and its potential applications in various fields.
Synthesemethoden
1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride can be synthesized using a variety of methods, including the reaction of 2-dimethylaminoethanol with 2-chloropropane in the presence of a strong acid catalyst. Another method involves the reaction of 2-dimethylaminoethanol with 2-chloro-2-methylpropane in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride has been extensively studied for its potential applications in various fields, including pharmaceuticals, analytical chemistry, and material science. In pharmaceuticals, 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. In analytical chemistry, 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride is used as a reagent for the determination of various compounds, including amino acids, peptides, and proteins. In material science, 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride is used as a precursor for the synthesis of various polymers and composites.
Eigenschaften
CAS-Nummer |
10026-98-9 |
|---|---|
Produktname |
1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride |
Molekularformel |
C6H16ClNO |
Molekulargewicht |
153.65 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,5-8)7(3)4;/h8H,5H2,1-4H3;1H |
InChI-Schlüssel |
QVNXEWQCNPSJLG-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)N(C)C.Cl |
Kanonische SMILES |
CC(C)(CO)N(C)C.Cl |
Andere CAS-Nummern |
10026-98-9 |
Verwandte CAS-Nummern |
7005-47-2 (Parent) |
Synonyme |
2-(dimethylamino)-2-methylpropan-1-ol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



